

What is Zoalene-d5 and its chemical structure

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Compound of Interest

Compound Name: Zoalene-d5

Cat. No.: B15294057

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An In-depth Technical Guide to **Zoalene-d5**

Introduction

Zoalene-d5 is the deuterated form of Zoalene, a benzamide compound widely known by its chemical name 3,5-dinitro-o-toluamide. Zoalene itself is a broad-spectrum coccidiostat used as a feed additive in the poultry industry to prevent and control coccidiosis, a parasitic disease of the intestinal tract.[1][2][3] The deuterated analog, **Zoalene-d5**, serves a critical role in analytical and research settings. By incorporating five deuterium atoms, **Zoalene-d5** has a higher molecular weight than its non-deuterated counterpart while retaining nearly identical chemical and physical properties. This makes it an excellent internal standard for isotope dilution mass spectrometry, a powerful technique for accurate quantification.[4] The use of a stable isotopically labeled internal standard like **Zoalene-d5** is considered the gold standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS), as it effectively corrects for variations in sample preparation, matrix effects, and instrument response.[4][5]

This guide provides a comprehensive overview of **Zoalene-d5**, including its chemical structure, physicochemical properties, and detailed experimental protocols relevant to its synthesis and application for professionals in research and drug development.

Chemical Structure

Zoalene-d5 is structurally identical to Zoalene, with the exception of five hydrogen atoms being replaced by deuterium atoms. The deuteration occurs at the methyl group (three deuterium atoms) and at positions 4 and 6 of the benzene ring (two deuterium atoms).

Caption: Chemical structure of **Zoalene-d5** (2-Methyl-d3-3,5-dinitrobenzamide-4,6-d2).

Quantitative Data Summary

The key physicochemical properties of **Zoalene-d5** are summarized in the table below for easy reference.

| Property | Value | Reference(s) |
|-------------------|--|--------------|
| IUPAC Name | 2-(methyl-d3)-3,5-dinitro(benzamide-4,6-d2) | [6] |
| Synonyms | 3,5-Dinitro-o-toluamide-d5, Dinitolmide-d5 | [6][7] |
| CAS Number | 1596379-06-4 | [6][7] |
| Molecular Formula | C ₈ D ₅ H ₂ N ₃ O ₅ | [7] |
| Molecular Weight | 230.19 g/mol | [4][7] |
| Appearance | Red crystalline powder | [8] |
| Melting Point | ~190-192 °C | [8] |
| Solubility | Slightly soluble in water; Soluble in chloroform | [8] |
| InChI Key | ZEFNOZRLAWVAQF- RHIBPKLGSA-N | [4] |

Experimental Protocols

This section details the methodologies for the synthesis of **Zoalene-d5** and its application as an internal standard in quantitative analysis.

Synthesis of Zoalene-d5 (Representative Protocol)

A specific, detailed synthesis protocol for **Zoalene-d5** is not readily available in published literature. However, a plausible route can be constructed based on general methods for the deuteration of aromatic compounds.[7][9] The synthesis involves a multi-step process starting

from a suitable precursor, likely 2-methyl-3,5-dinitrobenzoic acid, followed by amidation and selective deuteration.

Objective: To synthesize **Zoalene-d5** with deuterium incorporation at the methyl group and the aromatic ring.

Materials:

- 2-methyl-3,5-dinitrobenzoic acid
- Thionyl chloride (SOCl_2)
- Ammonia (NH_3)
- Deuterium oxide (D_2O , 99.9 atom % D)
- Deuterated methanol (CD_3OD)
- Strong deuterated acid (e.g., D_2SO_4)
- Anhydrous solvents (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))
- Sodium deuterioxide (NaOD)

Methodology:

- Amidation of the Precursor:
 - Convert 2-methyl-3,5-dinitrobenzoic acid to its acid chloride by reacting with an excess of thionyl chloride under reflux.
 - Remove the excess thionyl chloride under reduced pressure.
 - Dissolve the resulting acid chloride in an anhydrous solvent like THF and cool in an ice bath.
 - Bubble ammonia gas through the solution or add a solution of ammonia in an appropriate solvent to form 2-methyl-3,5-dinitrobenzamide (Zoalene).

- Purify the product by recrystallization.
- Deuteration of the Aromatic Ring and Methyl Group:
 - This step involves H/D exchange under acidic or basic conditions using a deuterium source.
 - Dissolve the synthesized Zoalene in a suitable deuterated solvent system, such as D₂O with a catalytic amount of a strong deuterated acid (e.g., D₂SO₄).^[9]
 - Alternatively, for the methyl group, a base-catalyzed exchange using NaOD in D₂O or CD₃OD could be employed.
 - Heat the reaction mixture under reflux for an extended period (e.g., 24-48 hours) to facilitate the H/D exchange. The electron-withdrawing nitro groups will activate the aromatic protons for exchange.
 - Monitor the reaction progress using ¹H NMR to observe the disappearance of the proton signals at the target positions and by mass spectrometry to check the mass shift.
 - Upon completion, neutralize the reaction mixture, extract the product with an organic solvent, and dry the organic phase.
 - Purify the final product, **Zoalene-d5**, using column chromatography or recrystallization.

Characterization: Confirm the structure and isotopic purity of the synthesized **Zoalene-d5** using:

- Mass Spectrometry (MS): To confirm the molecular weight of 230.19 g/mol .
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR to confirm the absence of protons at the deuterated sites and ¹³C NMR to confirm the carbon skeleton.

Quantification of Zoalene in Poultry Feed using LC-MS/MS

Objective: To accurately quantify the concentration of Zoalene in a complex matrix like poultry feed using **Zoalene-d5** as an internal standard.

Materials and Instrumentation:

- **LC-MS/MS System:** A liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
- **Analytical Column:** A C18 reverse-phase column suitable for separating small aromatic compounds.
- **Zoalene-d5 Internal Standard (IS) Stock Solution:** A precisely weighed amount of **Zoalene-d5** dissolved in a suitable solvent (e.g., methanol) to a known concentration (e.g., 1 µg/mL).
- **Calibration Standards:** A series of solutions containing known concentrations of non-deuterated Zoalene and a constant concentration of the **Zoalene-d5** internal standard.
- **Extraction Solvents:** Acetonitrile, methanol, water, formic acid.
- **Sample Preparation Supplies:** Centrifuge tubes, vortex mixer, centrifuge, syringe filters (0.22 µm).

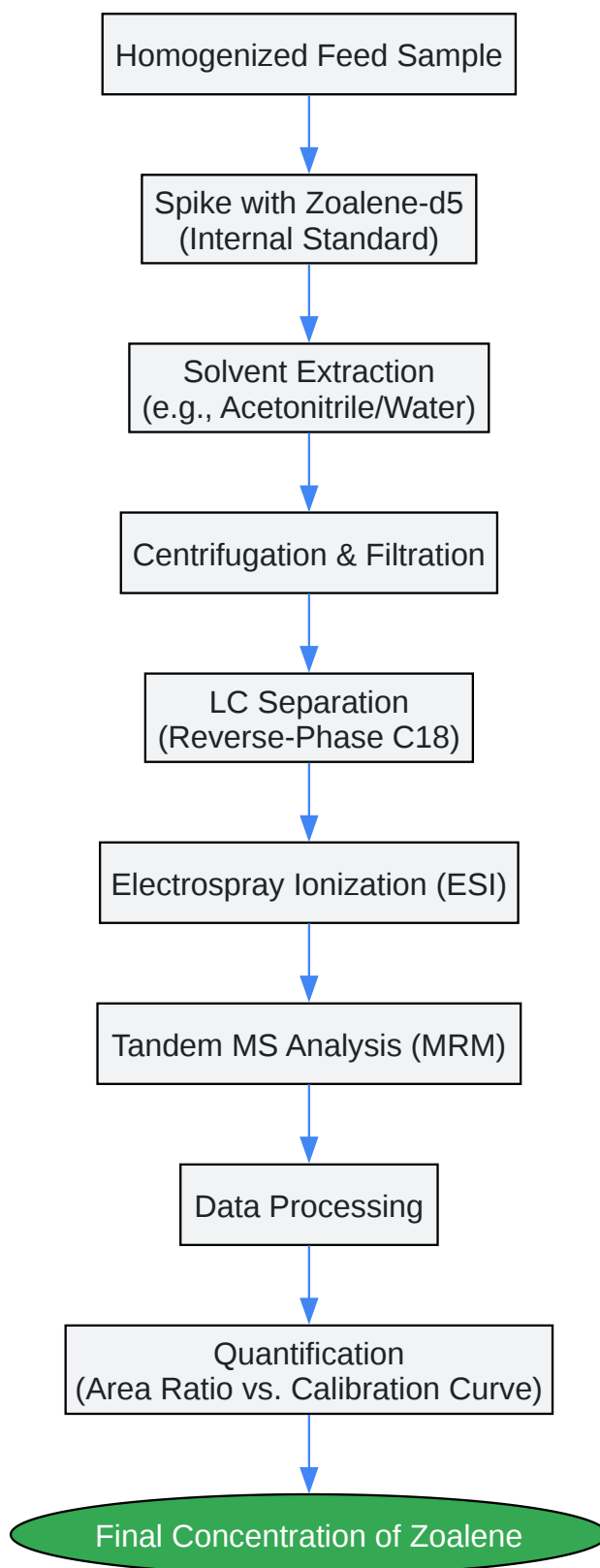
Methodology:

- **Sample Extraction:**
 - Weigh a homogenized sample of poultry feed (e.g., 5 g) into a centrifuge tube.
 - Add a precise volume of the **Zoalene-d5** internal standard solution. The early addition of the IS is crucial to correct for any analyte loss during sample preparation.^[5]
 - Add an extraction solvent (e.g., 20 mL of acetonitrile/water 80:20 v/v).
 - Vortex or shake vigorously for 15-20 minutes to extract Zoalene and the IS from the feed matrix.
 - Centrifuge the sample at high speed (e.g., 5000 x g) for 10 minutes to pellet the solid material.
 - Collect the supernatant, filter it through a 0.22 µm syringe filter, and transfer it to an autosampler vial for LC-MS/MS analysis.

- LC-MS/MS Analysis:
 - Chromatographic Separation:
 - Mobile Phase A: Water with 0.1% formic acid.
 - Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.
 - Gradient: A suitable gradient program to ensure the separation of Zoalene from matrix interferences and its co-elution with **Zoalene-d5**.
 - Flow Rate: 0.3-0.5 mL/min.
 - Injection Volume: 5-10 μ L.
 - Mass Spectrometric Detection:
 - Ionization Mode: Electrospray Ionization (ESI) in negative mode.
 - Analysis Mode: Multiple Reaction Monitoring (MRM).
 - MRM Transitions:
 - Zoalene: Precursor ion $[M-H]^-$ at m/z 224.0 \rightarrow Product ion (e.g., m/z 178.0).
 - **Zoalene-d5** (IS): Precursor ion $[M-H]^-$ at m/z 229.0 \rightarrow Product ion (e.g., m/z 183.0).
 - The specific product ions should be determined by optimizing the collision energy for each compound.
- Quantification:
 - Construct a calibration curve by plotting the ratio of the peak area of the Zoalene MRM transition to the peak area of the **Zoalene-d5** IS MRM transition against the concentration of Zoalene in the calibration standards.
 - Calculate the concentration of Zoalene in the unknown samples by interpolating the peak area ratio obtained from the sample analysis onto the calibration curve.

Logical Workflow for LC-MS/MS Quantification

The following diagram illustrates the workflow for the quantitative analysis of Zoalene using its deuterated internal standard.



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Caption: Workflow for Zoalene quantification using **Zoalene-d5** as an internal standard.

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